molecular formula C19H17F3N2O2 B2802288 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide CAS No. 955756-03-3

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2802288
CAS RN: 955756-03-3
M. Wt: 362.352
InChI Key: VJXLPBXTCJENNO-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide, also known as A-804598, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, such as inflammation, pain, and neurodegeneration. In recent years, A-804598 has gained attention as a potential therapeutic target for several diseases, including cancer, Alzheimer's disease, and chronic pain.

Scientific Research Applications

Synthesis and Manufacturing

  • A manufacturing route for a novel anticonvulsant, involving the synthesis of related tetrahydroisoquinoline derivatives, highlights the importance of these compounds in drug development. This process demonstrates the scalable production of these compounds for potential therapeutic applications (Walker et al., 2010).

Antimicrobial and Antitubercular Activities

  • Carboxamide derivatives of 2-Quinolones, which share a structural similarity with tetrahydroisoquinoline compounds, exhibit promising antimicrobial and antitubercular activities. This suggests the potential of tetrahydroisoquinoline derivatives in addressing infectious diseases (Kumar et al., 2014).

Chemical Synthesis and Modification

  • Research into the synthesis of benzyl substituted tetrahydropyridines and tetrahydroisoquinolines focuses on exploring the versatility of these compounds in chemical synthesis. This area of research provides foundational knowledge for further exploration in various scientific applications (Meuzelaar et al., 1999).

Sigma-2 Receptor Ligands

  • Tetrahydroindazole derivatives, which are structurally related to tetrahydroisoquinolines, have been synthesized and evaluated for their affinity to sigma receptors. These findings have implications for understanding the biological interactions and potential therapeutic uses of tetrahydroisoquinoline derivatives (Wu et al., 2015).

Imaging Brain Diseases

  • N-acetyl-1-aryl-tetrahydroisoquinoline derivatives, closely related to the compound , have been developed as potential imaging agents for brain diseases. This application underscores the relevance of tetrahydroisoquinoline derivatives in neuroimaging and diagnostics (Gao et al., 2006).

Anticancer Agents

  • Substituted tetrahydroisoquinolines have been synthesized and evaluated as potential anticancer agents. This research highlights the potential therapeutic value of tetrahydroisoquinoline derivatives in oncology (Redda et al., 2010).

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12(25)24-8-7-13-5-6-17(10-15(13)11-24)23-18(26)14-3-2-4-16(9-14)19(20,21)22/h2-6,9-10H,7-8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXLPBXTCJENNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide

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